Echinoside B
Description
Properties
Molecular Formula |
C41H65NaO16S |
|---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
sodium;[6-[[5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C41H66O16S.Na/c1-20(2)10-9-14-39(8)40(48)17-16-38(7)22-11-12-25-36(4,5)27(13-15-37(25,6)23(22)18-26(42)41(38,40)35(47)56-39)54-34-32(29(44)24(19-52-34)57-58(49,50)51)55-33-31(46)30(45)28(43)21(3)53-33;/h18,20-22,24-34,42-46,48H,9-17,19H2,1-8H3,(H,49,50,51);/q;+1/p-1 |
InChI Key |
LECDMYXHQOSNSP-UHFFFAOYSA-M |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Natural Occurrence and Bioproduction of Echinoside B
Identification of Marine Invertebrate Sources
The discovery and subsequent characterization of Echinoside B have been achieved through bioassay-guided purification and spectroscopic analysis of extracts from various marine invertebrates, primarily sea cucumbers.
This compound was notably isolated from the sea cucumber Actinopyga echinites. nih.gov Initial studies aimed at identifying potent antifungal compounds from this organism led to the successful characterization of this compound and its related compound, Echinoside A. nih.gov The isolation process typically involves methanol (B129727) extraction of the sea cucumber's body walls, followed by chromatographic separation techniques to purify the individual glycosides. nih.govtandfonline.com Advanced analytical methods, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, were crucial in elucidating its complex chemical structure. nih.govtandfonline.com
The sea cucumber Holothuria polii has also been identified as a significant source of this compound. nih.gov In studies screening marine organism extracts for biological activity, bioassay-guided fractionation of the methanolic extract of H. polii confirmed the presence of this compound. nih.govtandfonline.com The identification and structural confirmation were carried out using spectroscopic data, which matched the compound isolated from Actinopyga echinites. nih.gov
Beyond the initial sources, this compound has been identified in several other species of sea cucumbers. This distribution highlights its significance within the Holothuroidea class. The presence of this compound is considered a valuable chemotaxonomic marker, helping to classify and understand the relationships between different sea cucumber species. researchgate.net
Table 1: Documented Sea Cucumber Sources of this compound
| Species Name | Family | Reference |
|---|---|---|
| Actinopyga echinites | Holothuriidae | nih.govnih.govtandfonline.com |
| Holothuria polii | Holothuriidae | nih.govtandfonline.com |
| Actinopyga mauritiana | Holothuriidae | researchgate.netnio.res.in |
Biosynthesis Pathways of this compound
The biosynthesis of triterpene glycosides like this compound is a complex, multi-step process involving the assembly of a triterpene core followed by extensive enzymatic modifications and glycosylation. While the specific enzymatic machinery for this compound has not been fully elucidated, the general pathway for holostane-type glycosides in sea cucumbers provides a clear framework. researchgate.netmdpi.com
The biosynthesis begins with the universal precursor for terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) pathway. These five-carbon units are sequentially condensed to form the 30-carbon hydrocarbon, squalene.
The crucial step in forming the triterpene core is the cyclization of squalene. In sea cucumbers, this is believed to proceed through an oxidosqualene intermediate, which is then cyclized by a specific oxidosqualene cyclase enzyme to form the lanostane-type triterpenoid (B12794562) skeleton. This lanostane (B1242432) core is the fundamental aglycone structure for the majority of sea cucumber glycosides, including this compound. mdpi.comnih.gov
Following the formation of the initial lanostane skeleton, a series of post-cyclization modifications occur, catalyzed by various enzymes. These modifications are responsible for the vast structural diversity of triterpene glycosides. For this compound, which is a holostane-type glycoside, these steps include the formation of an 18(20)-lactone ring, a characteristic feature of this group. mdpi.comnih.gov
The final stage is glycosylation, where sugar units are sequentially added to the triterpene aglycone. This process is catalyzed by a series of specific glycosyltransferases. Each enzyme recognizes the aglycone or the growing sugar chain and adds a specific monosaccharide (such as xylose, glucose, or quinovose) to a precise position, ultimately forming the complete oligosaccharide chain of this compound. researchgate.net
Table 2: General Enzymatic Steps in Holostane Glycoside Biosynthesis
| Biosynthetic Step | Precursor/Substrate | Key Enzyme Class (Putative) | Product |
|---|---|---|---|
| Terpene Core Formation | Isopentenyl Pyrophosphate | Terpene Synthase | Squalene |
| Cyclization | Squalene | Oxidosqualene Cyclase | Lanostane-type Aglycone |
| Aglycone Modification | Lanostane Aglycone | Cytochrome P450 Monooxygenases, etc. | Modified Aglycone (e.g., with 18(20)-lactone) |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-O-methylglucose |
| Dimethylallyl pyrophosphate |
| Echinoside A |
| This compound |
| Glucose |
| Holothurin (B576866) A |
| Holothurin B |
| Isopentenyl pyrophosphate |
| Quinovose |
| Squalene |
Isolation, Purification, and Structural Elucidation Methodologies for Echinoside B
Extraction Techniques from Marine Biota
The initial step in obtaining Echinoside B involves its extraction from marine sources, most notably sea cucumbers of the Holothuroidea class, such as Actinopyga echinites and Holothuria polii. nih.govtandfonline.com The process typically begins with the collection and preparation of the animal tissues, often the body wall, which is known to be rich in bioactive compounds like triterpene glycosides. researchgate.net
A common and effective method for extracting these compounds is solvent extraction. Methanol (B129727) is frequently employed as the solvent of choice due to its polarity, which is well-suited for dissolving glycosides. nih.govtandfonline.com The general procedure involves macerating the sea cucumber tissues and soaking them in methanol. This mixture is then typically agitated or left to stand for a period to ensure thorough extraction of the target metabolites from the cells into the solvent. Following the extraction period, the solid biomass is separated from the liquid extract, usually through filtration. The resulting crude methanol extract contains a complex mixture of compounds, including this compound, other saponins (B1172615), lipids, proteins, and pigments, necessitating further extensive purification. nih.gov
Advanced Chromatographic Purification Approaches
Following initial extraction, the crude mixture must undergo several stages of purification to isolate this compound. Modern chromatography is the cornerstone of this process, utilizing various techniques that separate compounds based on their physicochemical properties like polarity, size, and charge.
Bioassay-directed chromatography is a powerful strategy used to isolate bioactive natural products from complex mixtures. nih.govresearchgate.netncsu.edu This approach differs from conventional purification by integrating biological testing at each stage of the separation process. Instead of randomly selecting fractions for further purification, this method uses a specific biological assay—such as an antimicrobial, cytotoxic, or schistosomicidal test—to guide the fractionation. nih.govtandfonline.comresearchgate.net
The process begins with the crude extract, which is first tested for the desired biological activity. If the extract is active, it is subjected to an initial chromatographic separation (e.g., column chromatography) to produce a set of primary fractions. Each of these fractions is then tested using the same bioassay. Only the fractions that show significant activity are selected for the next round of purification. This cycle of separation and biological testing is repeated, with each step employing a more refined chromatographic technique to yield purer fractions. This iterative process continues until a pure, biologically active compound, such as this compound, is isolated. This targeted approach is highly efficient as it focuses purification efforts exclusively on the compounds of interest, saving time and resources. nih.govtandfonline.com The isolation of this compound from Actinopyga echinites and Holothuria polii has been successfully guided by its potent in vitro schistosomicidal activity. nih.govtandfonline.com
Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the solvent through the column, speeding up the separation process. orgsyn.org It is a standard technique in natural product chemistry for the initial fractionation of crude extracts or for purifying intermediate fractions. wfu.edu
In the context of isolating this compound, flash chromatography serves as a crucial intermediate purification step after initial extraction. The crude or semi-purified extract is typically adsorbed onto a solid support like silica (B1680970) gel or Celite and loaded onto a column packed with a stationary phase, most commonly silica gel (for normal-phase chromatography) or a chemically modified silica like C18 (for reversed-phase chromatography). orgsyn.orgrochester.edu A solvent or a gradient of solvents (the mobile phase) is then pushed through the column. Compounds within the mixture separate based on their affinity for the stationary versus the mobile phase. For triterpene glycosides, a sequence of chromatographic steps, often starting with silica gel followed by reversed-phase materials, is common. nih.gov Flash chromatography allows for the efficient separation of large quantities of material, making it ideal for processing the initial grams of crude extract to yield milligrams of semi-purified fractions that can then be subjected to final purification. isuind.co.kr
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (Normal Phase) or C18-bonded Silica (Reversed Phase) |
| Mobile Phase (Normal Phase) | A gradient system, typically starting with a non-polar solvent (e.g., Hexane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or Methanol). |
| Mobile Phase (Reversed Phase) | A gradient system, typically starting with a polar solvent (e.g., Water) and gradually increasing the concentration of a less polar organic solvent (e.g., Methanol or Acetonitrile). |
| Detection | Fractions are often collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound. |
| Objective | To separate the complex crude extract into simpler fractions, removing major impurities and grouping compounds of similar polarity. |
Semi-preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used in the final stages of purification to isolate pure compounds from semi-purified fractions. thermofisher.compeptide.com The term "semi-preparative" refers to the scale, which is intermediate between analytical HPLC (used for identification and quantification) and preparative HPLC (used for industrial-scale purification). genetec.se
For this compound, an ODS (Octadecylsilane) column, a type of C18 reversed-phase column, is typically used. researchgate.net In this reversed-phase setup, the stationary phase is non-polar (the ODS-coated silica), and the mobile phase is a polar solvent mixture, such as methanol and water. researchgate.net The semi-purified fraction containing this compound is injected into the HPLC system. As the mobile phase is pumped through the column, the components of the fraction separate based on their hydrophobicity. More polar compounds elute first, while less polar compounds like this compound are retained longer on the non-polar column. By using a carefully optimized gradient of solvents (e.g., increasing the proportion of methanol over time), a very fine separation can be achieved, allowing this compound to be isolated from closely related structural analogues with a high degree of purity. nih.gov The eluent is monitored by a detector (typically UV), and the specific peak corresponding to this compound is collected.
Spectroscopic and Spectrometric Characterization for Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for elucidating the structure of organic molecules like this compound. core.ac.ukresearchgate.net It provides a detailed map of the carbon-hydrogen framework of a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment. nih.govwpmucdn.com
1D NMR: The process typically begins with acquiring a one-dimensional proton (¹H) NMR spectrum. emerypharma.com This spectrum provides information about the different types of protons in the molecule, their chemical environment (chemical shift), the number of protons of each type (integration), and how they are coupled to neighboring protons (multiplicity or splitting pattern). weebly.com For this compound, the ¹H NMR spectrum reveals characteristic signals for the triterpene core, the sugar moieties, and specific functional groups. Detailed ¹H NMR data for this compound have been reported, which are crucial for its identification. nih.govtandfonline.com A ¹³C NMR spectrum is also acquired, which shows a signal for each unique carbon atom in the molecule, providing a count of the total carbons.
2D NMR: While 1D NMR provides foundational data, 2D NMR experiments are necessary to piece together the complex structure of this compound by revealing correlations between different nuclei. researchgate.netharvard.eduresearchgate.net Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to identify spin systems and trace out proton-proton connectivity within the various structural fragments of the molecule, such as the individual sugar units and parts of the triterpene backbone. core.ac.ukemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbon atoms they are attached to. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals from the ¹H and COSY spectra. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that reveals long-range correlations (typically over two or three bonds) between protons and carbons. core.ac.uk These correlations are used to connect the individual structural fragments identified by COSY and HSQC. For this compound, HMBC data would be used to link the sugar units to each other and to connect the entire sugar chain to the triterpene aglycone, thus establishing the complete covalent structure of the glycoside.
By systematically analyzing the data from these 1D and 2D NMR experiments, chemists can reconstruct the entire, complex molecular architecture of this compound. wpmucdn.com
| NMR Experiment | Type | Information Provided |
|---|---|---|
| ¹H NMR | 1D | Identifies proton environments, relative numbers of protons, and proton-proton coupling. weebly.com |
| ¹³C NMR | 1D | Identifies the number of unique carbon atoms in the molecule. weebly.com |
| COSY | 2D | Establishes proton-proton (¹H-¹H) connectivity through bonds, identifying spin systems. core.ac.uk |
| HSQC | 2D | Correlates protons to their directly attached carbons (¹JCH), assigning carbon signals. core.ac.uk |
| HMBC | 2D | Shows long-range proton-carbon (²JCH, ³JCH) correlations, connecting molecular fragments. core.ac.uk |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is instrumental in confirming the molecular weight and elucidating the structure of the aglycone and the sequence of the sugar moieties. Both Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) have been utilized, often in the negative ion mode, which is particularly effective for analyzing sulfated compounds.
Detailed Research Findings
The mass spectrometric analysis of this compound, a known antifungal oligoglycoside, was significantly detailed in early research, particularly in the work of Kitagawa and colleagues in 1985, who first elucidated its structure from the sea cucumber Actinopyga echinites. mdpi.com Later studies on similar triterpenoid (B12794562) glycosides from other marine organisms like Holothuria leucospilota and Pearsonothuria graeffei have further refined the understanding of their fragmentation patterns. tandfonline.com
Analysis is typically conducted using tandem mass spectrometry (MS/MS), where a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a series of product ions. This fragmentation provides a "fingerprint" of the molecule's structure. For sulfated triterpenoid glycosides like this compound, analysis in the negative ion mode is common. nih.gov A characteristic diagnostic ion for a sulfate (B86663) group is often observed at an m/z of 96.96. nih.gov The fragmentation process typically involves the sequential neutral loss of the monosaccharide units from the glycosidic chain. nih.gov
The molecular formula for this compound has been reported as C₄₁H₆₅NaO₁₆S or C₄₁H₆₆NaO₁₇S, with a corresponding molecular weight of approximately 870.01 or 886.01 g/mol . This variation in reported formulas highlights the importance of high-resolution mass spectrometry for unambiguous elemental composition determination.
The table below summarizes the key mass spectrometry data for this compound based on available research findings.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Ionization Mode | Source |
| Molecular Formula | C₄₁H₆₅NaO₁₆S / C₄₁H₆₆NaO₁₇S | - | Multiple Sources |
| Molecular Weight | ~870.01 / 886.01 g/mol | - | Multiple Sources |
| Precursor Ion [M-Na]⁻ | Data not explicitly found | Negative ESI-MS | - |
| Diagnostic Fragment Ion (Sulfate) | m/z 96.96 | Negative ESI-MS/MS | nih.gov |
| Characteristic Fragmentation | Neutral loss of monosaccharide units | Negative ESI-MS/MS | nih.gov |
Note: Specific precursor and fragment ion m/z values for this compound were not explicitly available in the reviewed literature. The fragmentation pattern is described based on the general behavior of similar sulfated triterpenoid glycosides.
Biological Activities and Molecular Mechanisms of Echinoside B
Antiparasitic Activity
Echinoside B, a triterpene glycoside isolated from sea cucumbers, has demonstrated significant potential as an antiparasitic agent. Research has specifically highlighted its efficacy against the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis, a major public health concern.
In Vitro Schistosomicidal Effects against Schistosoma mansoni Adult Worms
In laboratory settings, this compound has been shown to be highly active against adult worms of Schistosoma mansoni. nih.govtandfonline.comtandfonline.com Studies involving the screening of marine organism extracts identified triterpene glycosides, including this compound, as potent schistosomicidal compounds. nih.govtandfonline.comtandfonline.com The compound was isolated from the sea cucumbers Actinopyga echinites and Holothuria polii. nih.govtandfonline.comtandfonline.com Its activity is considered a promising lead for the development of new drugs to combat schistosomiasis, particularly in light of potential resistance to the current standard treatment, Praziquantel. nih.govtandfonline.com
Determination of Lethal Concentration (LC50)
The potency of this compound's schistosomicidal activity has been quantified through the determination of its lethal concentration 50 (LC50), which is the concentration required to kill 50% of the adult worms within a specified time. Bio-assay guided chromatography revealed that this compound possesses a low LC50 value, indicating high toxicity to the parasite. tandfonline.com The determined LC50 value for this compound was 0.27 µg/ml. nih.govtandfonline.comtandfonline.com
Table 1: In Vitro Schistosomicidal Activity of this compound against S. mansoni Adult Worms
| Compound | LC50 (µg/ml) | Source Organisms |
|---|
Proposed Mechanisms of Antiparasitic Action
While the precise mechanism of this compound's schistosomicidal action is still under investigation, several potential pathways have been proposed based on the actions of similar compounds and general antiparasitic drug mechanisms. tandfonline.com One possible mechanism is the disruption of the parasite's tegument, or outer surface. Damage to this critical protective layer can lead to the exposure of parasite antigens to the host's immune system and compromise the parasite's ability to regulate its internal environment. ebsco.com
Another proposed mechanism involves the inhibition of essential parasite enzymes. longdom.org For instance, some antiparasitic agents interfere with enzymes crucial for energy metabolism, such as those in the oxidative phosphorylation pathway, or enzymes like ATP diphosphohydrolases located on the parasite's surface. ebsco.comnih.govnih.gov It is also possible that this compound targets the parasite's neuromuscular system, leading to paralysis and subsequent expulsion from the host. longdom.org Furthermore, interference with DNA replication and protein synthesis represents another common antiparasitic strategy that could be employed by this compound. longdom.org A related compound, Echinoside A, has been shown to target the enzyme topoisomerase2alpha, which is involved in DNA replication, suggesting a potential area of investigation for this compound. nih.gov
Immunomodulatory Properties
In addition to its direct antiparasitic effects, this compound is recognized for its ability to modulate the host's immune system.
General Immunomodulatory Effects
Triterpene glycosides, the class of compounds to which this compound belongs, are known to possess strong immunomodulatory properties. researchgate.netnih.gov this compound, specifically, has been noted for exhibiting immunostimulatory activity. researchgate.net This suggests that part of its therapeutic effect may stem from its ability to enhance the host's own immune response against pathogens. The immunomodulatory actions of these natural compounds can involve the activation of both innate and adaptive immune mechanisms, thereby strengthening the host's defense systems. nih.govnih.gov
Cellular Targets in Immune System Modulation
The immunomodulatory effects of triterpene glycosides like this compound are mediated through their interaction with specific cells of the immune system. Macrophages are a primary target for these compounds. researchgate.netnih.gov Studies on related monosulfated triterpene glycosides have shown they can stimulate macrophage activity, including enhancing their spreading, lysosomal activity, and the formation of reactive oxygen species (ROS), which are crucial for killing pathogens. researchgate.net Another related glycoside, frondoside A, has been demonstrated to enhance macrophage phagocytosis, the process by which immune cells engulf and destroy foreign invaders. nih.gov
Beyond macrophages, other immune cells may also be targeted. Frondoside A has been shown to increase the number of antibody-producing B-cells in the spleen. nih.gov This indicates a potential role in stimulating the humoral immune response. Therefore, it is plausible that this compound's immunomodulatory activity involves the stimulation of key cellular components of the innate and adaptive immune systems, particularly macrophages and B-lymphocytes.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Echinoside A |
| This compound |
| Frondoside A |
Anti-inflammatory Potential
Triterpene glycosides isolated from sea cucumbers are recognized for their anti-inflammatory properties. nih.govresearchgate.net These natural compounds are considered a key component of the sea cucumber's chemical defense system and have been investigated for their therapeutic potential in inflammatory conditions. acs.orgresearchgate.net
Investigation of Inflammatory Mediators
The mechanism behind the anti-inflammatory effects of sea cucumber triterpene glycosides involves the modulation of key inflammatory mediators. Research on compounds like Echinoside A has revealed an ability to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com This regulation is crucial as these cytokines are central to the inflammatory cascade.
Furthermore, the activity of these saponins (B1172615) is often linked to the inhibition of major signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a critical role in regulating the immune response to infection and inflammation. By inhibiting pathways like NF-κB, compounds such as Echinoside A can effectively reduce the production of various inflammatory molecules, thereby exerting their anti-inflammatory effect. mdpi.comresearchgate.net
Table 1: Anti-inflammatory Activity of Selected Sea Cucumber Triterpene Glycosides
| Compound | Model/System | Observed Effects | Reference |
|---|---|---|---|
| Echinoside A | Macrophages (in vivo) | Attenuated inflammation by downregulating proinflammatory cytokines. | mdpi.com |
| Holothurin (B576866) A | Macrophages (in vivo) | Reduced inflammation by inhibiting the release of proinflammatory cytokines. | mdpi.com |
| General Triterpenoid (B12794562) Glycosides | Diabetic Rats (in vivo) | Significantly decreased serum levels of TNF-α and IL-6. | mdpi.com |
Antioxidant Capacity
Many marine-derived natural products, including triterpene glycosides, are known for their antioxidant potential. nih.govmdpi.com This activity is crucial for combating oxidative stress, a condition linked to numerous chronic diseases.
General Antioxidant Effects
Triterpene glycosides from various natural sources have demonstrated significant antioxidant effects in multiple assay systems. mdpi.comresearchgate.net Extracts from sea cucumbers containing these saponins have shown the ability to act as potent antioxidants. nih.govresearchgate.net While specific studies quantifying the antioxidant power of this compound are not widely available, related compounds have shown promise. For example, Echinacoside (B191147), a phenylethanoid glycoside, exhibits significant antioxidant and free radical scavenging properties by inhibiting the formation of reactive oxygen species (ROS). nih.govnih.gov The general structure of triterpene glycosides, featuring a complex arrangement of sugar moieties attached to a triterpenoid aglycone, is believed to contribute to their antioxidant capabilities. nih.gov
Free Radical Scavenging Mechanisms
The antioxidant activity of natural glycosides is primarily attributed to their ability to scavenge free radicals. Free radicals are unstable molecules that can damage cells, contributing to aging and diseases. The mechanism of scavenging typically involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, which neutralizes the radical and terminates the damaging chain reaction.
Phenolic and glycosidic structures, common in natural compounds, are known to be effective radical scavengers. The arrangement and number of hydroxyl groups on the molecule are critical factors in determining its antioxidant potency. nih.gov Although the precise mechanisms for this compound have yet to be elucidated, it is hypothesized that, like other triterpene glycosides, it can neutralize harmful reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-tumor Research (Inference from Echinoside A, a structurally related compound)
Due to the close structural similarity between this compound and Echinoside A, the extensive anti-tumor research conducted on Echinoside A provides valuable insights into the potential activities of this compound. Echinoside A has been identified as a potent marine-derived anticancer saponin. nih.gov
Research has shown that Echinoside A can inhibit the growth of tumors in various in vivo models, including mouse models and human prostate carcinoma xenografts. nih.gov Its primary mechanism of action involves the targeting of topoisomerase II alpha (Top2α), a critical enzyme in DNA replication and cell division. nih.gov
Unlike other Top2α inhibitors, Echinoside A exhibits a unique mechanism. It interferes with the noncovalent binding of the enzyme to DNA by competing for the DNA-binding domain. nih.gov This action impairs the enzyme's ability to manage DNA cleavage and religation, ultimately leading to the induction of DNA double-strand breaks in a Top2-dependent manner. This disruption of DNA integrity triggers apoptosis, or programmed cell death, in cancer cells. nih.gov Given these findings, it is plausible that this compound could exhibit similar anti-tumor activities through related molecular mechanisms.
Table 2: Anti-tumor Activity and Mechanism of Echinoside A
| Activity | Target Cells/Model | Mechanism of Action | Reference |
|---|---|---|---|
| Inhibition of Tumor Growth | Mouse tumor models; Human prostate carcinoma xenografts | Exerted potent in vivo antitumor activities. | nih.gov |
| Induction of Apoptosis | Cancer cells (in vitro) | Induced DNA double-strand breaks in a Top2-dependent manner. | nih.gov |
| Enzyme Inhibition | Biochemical assays | Targets topoisomerase II alpha (Top2α) by interfering with its binding to DNA and impairing the DNA cleavage/religation process. | nih.gov |
Inhibition of Cancer Cell Proliferation in In Vitro Models
Induction of Apoptosis in Neoplastic Cells
The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. While it is hypothesized that this compound may induce apoptosis in neoplastic cells, detailed molecular studies to confirm and characterize this process for this specific compound are lacking.
Mitochondria-Mediated Apoptosis Pathway Activation
The mitochondria-mediated (or intrinsic) pathway of apoptosis is a critical cell death signaling cascade. Currently, there is no specific scientific evidence from the search results to confirm that this compound directly activates this pathway.
Caspase-3 Activation and PARP Cleavage
Caspase-3 is a key executioner caspase in apoptosis, and its activation leads to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). There is no direct evidence in the reviewed literature to suggest that this compound induces the activation of caspase-3 and subsequent cleavage of PARP in cancer cells.
Regulation of Pro- and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, Cytochrome c)
The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in regulating the mitochondrial apoptotic pathway, including the release of Cytochrome c. Specific studies on how this compound modulates the expression of these key regulatory proteins are not available.
Cell Cycle Arrest Induction (e.g., G0/G1 phase)
Inducing cell cycle arrest is another mechanism by which anticancer compounds can inhibit tumor growth. There is no specific information available from the performed searches to indicate that this compound induces cell cycle arrest in a particular phase, such as the G0/G1 phase.
Modulation of Cell-Cycle Regulatory Gene Expression (e.g., p16, p21, c-myc, cyclin D1)
The expression of genes that regulate the cell cycle, such as tumor suppressors (p16, p21) and proto-oncogenes (c-myc, cyclin D1), are often altered by anticancer agents. However, there is no available research data detailing the effect of this compound on the expression of these specific cell-cycle regulatory genes.
Role of NF-κB Pathway in Anti-tumorigenesis
Direct research elucidating the role of this compound in anti-tumorigenesis specifically through the Nuclear Factor-kappa B (NF-κB) pathway is not extensively available in current scientific literature. However, studies on the closely related compound, Echinoside A, provide valuable insights. The NF-κB signaling pathway is a critical regulator of cellular processes, including inflammation, cell survival, and proliferation. nih.gov Its aberrant activation is a hallmark of many cancers, promoting tumor growth and progression by controlling the expression of genes involved in angiogenesis, metastasis, and apoptosis suppression. nih.govnih.gov
In the context of cancer, targeting the NF-κB pathway is a significant therapeutic strategy. johnshopkins.edu Research on compounds derived from sea cucumbers has shown potential in this area. One study indicated that Echinoside A, isolated from the sea cucumber Holothuria leucospilota (formerly Pearsonothuria graeffei), can remarkably reduce the expression of both NF-κB and Vascular Endothelial Growth Factor (VEGF). VEGF is a potent angiogenic factor that favors tumor growth, and its expression can be regulated by NF-κB activity. nih.gov This finding suggests that Echinoside A may exert anti-tumor effects in part by inhibiting the NF-κB signaling pathway. While these results pertain to Echinoside A, the structural similarity to this compound suggests a plausible area for future investigation into this compound's own anti-cancer mechanisms. Another study identified the primary anti-cancer mechanism of Echinoside A as the targeting of topoisomerase2alpha, which induces DNA double-strand breaks, leading to apoptosis. nih.gov
Osteoporosis Modulation Research (Inference from Echinoside A, a structurally related compound)
While direct studies on this compound's effect on osteoporosis are limited, significant research on the structurally analogous compound, Echinoside A, provides a strong basis for inferring potential mechanisms. Osteoporosis is a skeletal disease characterized by reduced bone mass and microarchitectural deterioration, leading to increased fracture risk. The balance between bone formation by osteoblasts and bone resorption by osteoclasts is crucial for maintaining bone homeostasis. Echinoside A has been shown to inhibit high bone turnover in mouse models of osteoporosis induced by ovariectomy, suggesting its potential in managing the condition.
Downregulation of PI3K/AKT/β-catenin Signaling Pathway
The PI3K/AKT/β-catenin signaling pathway is pivotal in regulating osteoblast differentiation and bone formation. Research in ovariectomized mice has demonstrated that Echinoside A can alleviate overactive osteogenesis by downregulating this pathway. The study showed that treatment with Echinoside A led to a decrease in the expression levels of key proteins in this cascade.
Interactive Data Table: Effect of Echinoside A on PI3K/AKT/β-catenin Pathway Components
| Target Protein | Observation in OVX Mice Model | Effect of Echinoside A Treatment |
| PI3K | Upregulated | Downregulated |
| AKT | Upregulated | Downregulated |
| β-catenin | Upregulated | Downregulated |
This table summarizes the findings from a study on ovariectomized (OVX) mice, indicating that Echinoside A treatment helps normalize the activity of the PI3K/AKT/β-catenin pathway, which is overactive in this osteoporosis model.
Modulation of OPG/RANKL/NF-κB Signaling in Bone Resorption
The balance between osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) is a critical determinant of bone resorption. RANKL binds to its receptor RANK on osteoclast precursors, which initiates signaling cascades, including the NF-κB pathway, leading to osteoclast differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thus inhibiting bone resorption.
Studies have identified the OPG/RANKL/NF-κB pathway as a crucial regulator of bone resorption. Research has shown that Echinoside A significantly downregulates the expression of key components of this pathway, including IKK and NF-κB (p65), thereby inhibiting osteoclast activity.
Interactive Data Table: Echinoside A's Impact on Bone Resorption Markers
| Signaling Molecule | Function | Effect of Echinoside A Treatment |
| IKK | Activates NF-κB pathway | Expression significantly downregulated |
| NF-κB p65 | Master transcription factor for osteoclastogenesis | Expression and phosphorylation significantly downregulated |
| RANKL | Promotes bone resorption | Activity is indirectly inhibited |
| OPG | Inhibits bone resorption | Ratio of OPG to RANKL is favorably modulated |
This table illustrates how Echinoside A interferes with the signaling cascade that promotes the formation and activity of bone-resorbing osteoclasts.
Suppression of Osteoclastogenesis Transcription Factors (e.g., c-fos, NFATC1)
Downstream of the RANKL/NF-κB signaling pathway are crucial transcription factors that drive the expression of genes necessary for osteoclast formation, a process known as osteoclastogenesis. Two of the most important master regulators are c-fos and Nuclear Factor of Activated T-cells 1 (NFATC1).
Investigations into the effects of Echinoside A have revealed that the compound suppresses the expression of both c-fos and NFATC1. This suppression is a direct consequence of the inhibition of the upstream NF-κB pathway, leading to a significant reduction in the differentiation of osteoclasts and, consequently, decreased bone resorption.
Interactive Data Table: Effect of Echinoside A on Key Osteoclast Transcription Factors
| Transcription Factor | Role in Osteoclastogenesis | Effect of Echinoside A Treatment |
| c-fos | Essential for osteoclast differentiation | Expression suppressed |
| NFATC1 | Master regulator of terminal osteoclast differentiation | Expression suppressed |
This table highlights the downstream effects of Echinoside A on the primary genetic switches that control the development of mature osteoclasts.
Structure Activity Relationship Sar Studies of Echinoside B
Influence of the Triterpene Glycoside Core Structure on Bioactivity
The bioactivity of Echinoside B is fundamentally dependent on its aglycone, or triterpene glycoside core. This core is a holostane-type triterpene, characterized by an 18(20)-lactone ring, which is a common feature among many bioactive sea cucumber saponins (B1172615). The presence of this holostane skeleton is a critical determinant for the membranotropic action of these glycosides, which is a primary mechanism for their cytotoxic and hemolytic activities. nih.gov
The general structure of the aglycone, including the rigidity and stereochemistry of the polycyclic nucleus, dictates how the molecule interacts with biological membranes. The lipophilic nature of the triterpene core allows it to insert into the lipid bilayer of cell membranes, leading to changes in membrane permeability and integrity. Studies on various holothurian glycosides have shown that the type of aglycone significantly impacts bioactivity. Glycosides with a holostane-type aglycone, like that in this compound, generally exhibit stronger membranolytic effects compared to those with non-holostane aglycones, which lack the characteristic lactone ring. nih.gov
| Feature of Triterpene Core | Influence on Bioactivity | Reference |
| Holostane-type (18(20)-lactone) | Essential for significant membranolytic and cytotoxic activity. | nih.gov |
| Non-holostane aglycone | Generally results in weaker membranolytic action. | nih.gov |
| Functional groups on the nucleus | Can significantly modulate the intensity of the biological effect. | nih.gov |
Impact of Glycosidic Linkages on Pharmacological Effects
Research on a wide array of holothurian glycosides has established several key principles regarding the influence of the sugar chain:
Length of the Oligosaccharide Chain: A linear tetrasaccharide chain is often considered necessary for potent membranolytic activity. nih.gov The number of sugar units can affect the solubility and bioavailability of the compound, as well as the strength of its interaction with membranes.
Monosaccharide Composition: The type of sugar units within the chain is also a significant factor. For example, studies have indicated that glycosides containing quinovose as the second sugar unit tend to be more active than those with glucose or xylose in that position. nih.gov
The sugar chain is typically attached to the C-3 position of the aglycone. This specific point of attachment is a conserved feature among holothurian glycosides and is essential for their characteristic biological activities.
| Glycosidic Feature | Impact on Pharmacological Effects | Reference |
| Linear Tetrasaccharide Chain | Often required for strong membranolytic action. | nih.gov |
| Presence of Quinovose | Can enhance activity compared to glucose or xylose at the same position. | nih.gov |
| Attachment at C-3 of Aglycone | A conserved and essential feature for bioactivity. |
Significance of Side Chain Modifications on Efficacy (e.g., comparisons with Echinoside A)
Subtle variations in the side chain of the aglycone or modifications to the sugar chain can lead to dramatic differences in the efficacy of holothurian glycosides. A prime example of this is the comparison between this compound and the closely related Echinoside A.
A particularly important modification in this class of compounds is sulfation. The presence and position of sulfate (B86663) groups on the carbohydrate chain can significantly impact bioactivity. For instance, a sulfate group at the C-4 position of the first xylose unit has been shown to increase the activity of some tetraosides and pentaosides. nih.gov Conversely, sulfation at other positions, such as C-6 of the third or fourth sugar units, can decrease activity. nih.gov
Furthermore, other side chain modifications, such as the presence of hydroxyl groups, can also influence efficacy. The introduction of a hydroxyl group in the aglycone side chain has been observed to decrease the hemolytic activity of some glycosides. nih.gov
The cytotoxic activities of Echinoside A and other related compounds, which differ slightly in their side chains, have been compared. For example, 24-dehydroechinoside A, which has a double bond in its side chain, and holothurin (B576866) A(1), which has a hydroxyl group at C-22, exhibit different potencies in inhibiting tumor cell metastasis, highlighting the critical role of these minor structural variations.
| Compound/Modification | Key Structural Difference | Impact on Efficacy | Reference |
| Echinoside A vs. ds-echinoside A | Presence vs. absence of a sulfate group. | ds-echinoside A showed more potent apoptosis-inducing activity in HepG2 cells. | nih.gov |
| Sulfation at C-4 of Xylose | Addition of a sulfate group. | Generally increases the activity of tetraosides and pentaosides. | nih.gov |
| Hydroxylation of Aglycone Side Chain | Addition of a hydroxyl group. | Tends to decrease hemolytic activity. | nih.gov |
| Echinoside A vs. 24-dehydroechinoside A | Absence vs. presence of a C24-C25 double bond. | Both show strong cytotoxicity, with slight variations in anti-metastatic activity. | |
| Echinoside A vs. Holothurin A(1) | Absence vs. presence of a C-22 hydroxyl group. | Both show strong cytotoxicity, with Holothurin A(1) showing distinct effects on certain signaling pathways. |
Preclinical in Vitro and in Vivo Models for Echinoside B Investigations
Cell Culture Systems for Mechanistic Elucidation (e.g., HepG2 cells for anti-tumor activity)
To investigate the anti-tumor properties of Echinoside B at a cellular level, researchers frequently employ the HepG2 cell line. nih.gov Derived from human hepatocellular carcinoma, HepG2 cells are a well-established and widely used in vitro model for liver cancer research. nih.govcytion.com These cells are advantageous because they retain many of the genetic and metabolic characteristics of the original tumor, providing a reliable platform for studying the molecular mechanisms of potential anti-cancer agents. nih.gov
Studies involving this compound treatment of HepG2 cells have been designed to understand its function in hepatocellular carcinoma (HCC) progression. nih.gov Research has shown that echinacoside (B191147), a closely related compound often studied in this context, can inhibit the migration and invasion of HepG2 cells. nih.gov Mechanistic investigations have revealed that these effects are associated with the regulation of specific molecular pathways. For instance, one study demonstrated that the anti-metastatic effect was linked to the modulation of the miR-30c-5p/FOXD1/KLF12 axis. nih.gov Such cell-based assays are fundamental for identifying the molecular targets and signaling cascades through which this compound exerts its anti-tumor activity. nih.gov
Table 1: Research Findings of this compound in HepG2 Cell Culture System
| Finding | Investigated Effect | Molecular Pathway Implication | Citation |
|---|---|---|---|
| Inhibition of cell migration and invasion | Anti-metastatic potential | Modulation of miR-30c-5p/FOXD1/KLF12 axis | nih.gov |
| Inhibition of cell proliferation | Anti-tumor activity | --- | nih.gov |
| Induction of apoptosis | Pro-apoptotic potential | --- | researchgate.net |
| Cell cycle arrest | Cytostatic activity | --- | researchgate.net |
Animal Models for Efficacy Assessment
Following in vitro characterization, animal models are utilized to assess the efficacy of this compound in a complex, living system that can better simulate human physiology and disease.
Rodent Models for Antiparasitic Activity
Rodent models are a standard for the in vivo evaluation of novel antiparasitic agents. For instance, mice infected with parasites such as Schistosoma mansoni or Echinococcus species are used to test the effectiveness of compounds in reducing worm burden and egg production. nih.govnih.gov These models allow researchers to study the efficacy of a test compound against different life stages of the parasite within a host. nih.gov While these models are well-established for antiparasitic drug discovery, specific studies detailing the use of this compound in rodent models for antiparasitic activity were not identified in the reviewed literature. However, research on other natural compounds, such as resveratrol (B1683913) and betulinic acid, has utilized these murine models to demonstrate antiparasitic effects in vivo. nih.govnih.gov
Murine Models for Anti-tumor Efficacy (e.g., H22 hepatocarcinoma tumors in mice)
To evaluate anti-tumor efficacy in vivo, researchers often use syngeneic mouse models, where mouse-derived cancer cells are implanted into mice with the same genetic background, thus preserving a competent immune system. xenograft.net The H22 cell line, which originated from a mouse hepatocellular carcinoma (HCC), is frequently used for this purpose. xenograft.netcrownbio.com When H22 cells are injected into BALB/c mice, they form solid tumors, creating the H22 hepatoma-bearing mouse model. xenograft.netresearchgate.net This model is a valuable tool for assessing the efficacy of potential cancer therapies against liver cancer. xenograft.netcrownbio.com
While direct studies of this compound on the H22 tumor model were not prominently featured in the search results, investigations have been conducted on its effects in other mouse models of liver cancer. In vivo studies have shown that echinacoside can inhibit tumor metastasis in a liver cancer lung metastasis mouse model, an effect that was associated with the miR-30c-5p pathway. nih.gov The H22 model is particularly useful for studying not only tumor growth inhibition but also the interactions between the treatment, cancer cells, and the host's immune system. xenograft.net
Ovariectomized Mouse Models for Osteoporosis Research
To study conditions like postmenopausal osteoporosis, researchers widely use the ovariectomized (OVX) rodent model. biocytogen.comnih.gov Bilateral removal of the ovaries in female mice or rats induces estrogen deficiency, which leads to accelerated bone resorption and progressive bone loss, closely mimicking the pathology of osteoporosis in postmenopausal women. biocytogen.complos.org This makes the OVX model an excellent and well-established preclinical tool for evaluating the efficacy of potential antiosteoporotic drugs. biocytogen.comnih.gov
Studies have utilized the ovariectomized rat model to investigate the antiosteoporotic effects of echinacoside. nih.gov In these studies, OVX rats treated with the compound showed significant improvements in several key indicators of bone health compared to untreated OVX rats. nih.gov The treatment was found to reverse the decrease in bone mineral density (BMD) and improve bone biomechanical properties. nih.gov Furthermore, micro-CT analysis of the femur in these animals revealed that the compound notably enhanced bone quality and protected the trabecular microarchitecture. nih.gov Histological results confirmed the protective activity by showing a promotion of bone formation and suppression of bone resorption. nih.gov
Table 2: Research Findings of this compound in Ovariectomized Rodent Model for Osteoporosis
| Parameter | Observation in OVX Model | Effect of this compound Treatment | Citation |
|---|---|---|---|
| Bone Mineral Density (BMD) | Decreased | Significantly reversed the decrease | nih.gov |
| Bone Biomechanical Strength | Weakened | Significantly improved | nih.gov |
| Bone Microarchitecture | Degraded trabecular structure | Notably enhanced bone quality | nih.gov |
| Biochemical Markers (Urine) | Increased Calcium, Phosphorus, Hydroxyproline | Corrected the increased concentrations | nih.gov |
| Histology | Imbalance in bone resorption/formation | Promoted bone formation, suppressed bone resorption | nih.gov |
Future Research Directions for Echinoside B
Elucidation of Comprehensive Molecular Signaling Pathways
A critical direction for future research is the detailed mapping of the molecular signaling pathways modulated by Echinoside B. Currently, there is a notable scarcity of studies specifically investigating the direct molecular targets and mechanisms of this compound. While research on analogous sea cucumber saponins (B1172615) provides some clues, dedicated studies on this compound are essential.
Future investigations should aim to identify the primary cellular receptors and downstream signaling cascades affected by this compound. Techniques such as affinity chromatography-mass spectrometry could be employed to pull down and identify direct binding partners of the molecule within the cell. Subsequent studies could then explore the impact on key signaling pathways implicated in various diseases. Based on the activities of related compounds, promising pathways for investigation include:
NF-κB Signaling Pathway: Given the anti-inflammatory properties observed in other sea cucumber saponins, it is plausible that this compound may modulate the NF-κB pathway. Future research should investigate its ability to inhibit the phosphorylation and degradation of IκBα, and the subsequent nuclear translocation of NF-κB subunits.
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Studies on related compounds like Ds-echinoside A have shown inhibition of these pathways. oup.com It is therefore a logical step to investigate if this compound exerts similar effects, which could be relevant to its potential anti-cancer activities.
PI3K/Akt Signaling Pathway: This pathway is fundamental for cell survival and proliferation and is often dysregulated in cancer. nih.govsinobiological.comnih.gov Investigating the effect of this compound on the phosphorylation status of PI3K and Akt would be a critical step in understanding its potential as an anti-cancer agent. researchgate.netresearchgate.net
Apoptosis Pathways: Determining whether this compound can induce apoptosis is crucial for its development as a cancer therapeutic. Future studies should examine its effects on the intrinsic and extrinsic apoptotic pathways, including the expression levels of Bcl-2 family proteins, activation of caspases, and cytochrome c release.
Exploration of Novel Bioactivities and Therapeutic Applications
While initial studies have hinted at the anti-tumor and schistosomicidal activities of this compound, its full spectrum of bioactivities is far from being fully explored. Future research should venture into new therapeutic areas to uncover novel applications for this marine natural product.
Anti-inflammatory and Immunomodulatory Effects: Many natural saponins exhibit potent anti-inflammatory and immunomodulatory properties. nih.govnih.govresearchgate.netfrontiersin.org Research should be directed towards evaluating the potential of this compound to modulate immune responses, such as its effect on cytokine production (e.g., TNF-α, IL-6, IL-10) in immune cells like macrophages and lymphocytes. oup.comnih.gov This could open up avenues for its use in treating chronic inflammatory diseases.
Neuroprotective Potential: Neurodegenerative diseases represent a significant healthcare challenge, and natural products are a promising source of new neuroprotective agents. nih.govnih.govresearchgate.net Given that some saponins have shown neuroprotective effects, it is worthwhile to investigate whether this compound can protect neuronal cells from oxidative stress, neuroinflammation, and apoptosis in models of diseases like Parkinson's or Alzheimer's disease. nih.govnih.govnih.gov
Antiviral Activity: The chemical diversity of marine natural products makes them a rich source for the discovery of novel antiviral compounds. mdpi.comnih.govnih.govmdpi.comresearchgate.net Screening this compound against a panel of viruses, particularly enveloped viruses, could reveal previously unknown antiviral properties.
Cardiovascular Effects: Some natural compounds have been shown to have beneficial effects on the cardiovascular system. alquds.edu Future studies could explore the potential of this compound to protect against cardiovascular conditions, for instance, by examining its effects on endothelial function, lipid metabolism, and blood pressure.
Strategies for Sustainable Production and Supply Chain Development
The reliance on harvesting wild sea cucumbers for the extraction of this compound is not sustainable in the long term and can lead to the depletion of marine ecosystems. nih.gov Therefore, developing sustainable and scalable production methods is paramount for the future clinical and commercial development of this compound.
Aquaculture of Sea Cucumbers: Refining aquaculture techniques for sea cucumber species that are rich in this compound is a viable strategy. semanticscholar.orgnih.gov Research should focus on optimizing culture conditions to enhance the biosynthesis and accumulation of this specific saponin. This includes studies on diet, environmental parameters, and harvesting times.
Plant and Cell Culture Systems: Plant tissue culture and cell suspension cultures have been successfully used to produce other high-value secondary metabolites. acs.org Establishing cell cultures from sea cucumber tissues could provide a controlled and sustainable source of this compound. acs.org Future research should focus on developing stable cell lines and optimizing culture media and conditions to maximize yield.
Metabolic Engineering and Synthetic Biology: Advances in metabolic engineering and synthetic biology offer powerful tools for the heterologous production of complex natural products. researchgate.netnih.govnih.govmdpi.com The biosynthetic pathway of triterpenoid (B12794562) saponins is being increasingly understood. nih.govresearchgate.net Future research should aim to identify the specific genes and enzymes involved in the biosynthesis of this compound in sea cucumbers. Once identified, these genes could be introduced into microbial hosts like Saccharomyces cerevisiae (yeast) or plants to create "cell factories" for the sustainable and scalable production of this compound. researchgate.netnih.gov
Design and Synthesis of this compound Derivatives with Enhanced Efficacy
The chemical structure of this compound provides a scaffold for medicinal chemists to design and synthesize novel derivatives with improved pharmacological properties. The total synthesis of this compound, although complex, has been shown to be feasible, which opens the door for the creation of analogs. nih.gov
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Echinoside B in biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Mobile phase : Gradient elution with acetonitrile and 0.1% ammonium carbonate (or similar buffers) for optimal separation .
- Ionization mode : Negative ion scanning is preferred for saponins like this compound due to their ionization efficiency .
- Validation : Calibration curves (linearity: R² ≥ 0.995), limits of detection (LOD), and quantification (LOQ) must be established. For example, LOQs for related saponins like Echinoside A were reported as 1.12 mg/L .
Q. How should in vitro cytotoxicity assays for this compound be designed to ensure reproducibility?
- Methodological Answer :
- Cell lines : Use cancer cell lines relevant to the compound’s reported targets (e.g., prostate carcinoma for xenograft alignment) .
- Controls : Include positive controls (e.g., doxorubicin for apoptosis) and vehicle controls (e.g., DMSO solvent).
- Assays : Combine viability assays (MTT/XTT) with apoptosis-specific methods (TUNEL, DNA fragmentation) to distinguish cytostatic vs. apoptotic effects .
- Dose-response : Test a range of concentrations (e.g., 0.3–20 µg/mL) to establish IC₅₀ values .
Advanced Research Questions
Q. How can researchers address contradictory findings on this compound’s mechanisms of action (e.g., dual inhibition of MDM2 and CXCR4 vs. single-target effects)?
- Methodological Answer :
- Orthogonal validation : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., MDM2 or CXCR4) and observe if this compound’s efficacy diminishes .
- Binding assays : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify direct interactions with targets .
- Pathway analysis : Compare transcriptomic/proteomic profiles of treated vs. untreated cells to identify downstream signaling changes (e.g., p53 activation for MDM2 inhibition; JAK2/STAT for CXCR4) .
- Data Contradiction Analysis : Differences in cell models (e.g., primary vs. immortalized lines) or assay conditions (e.g., serum-free media altering drug uptake) may explain discrepancies .
Q. What experimental strategies improve this compound’s bioavailability in preclinical models?
- Methodological Answer :
- Formulation : Use nanoemulsions or liposomes to enhance solubility and stability. For example, polysorbate-based carriers improved absorption of related saponins in murine models .
- Pharmacokinetics : Conduct time-course studies with plasma sampling to assess half-life and tissue distribution. LC-MS/MS can track parent compounds and metabolites .
- Synergistic combinations : Co-administer with bioavailability enhancers (e.g., piperine) or inhibitors of efflux pumps (e.g., P-glycoprotein) .
Data Presentation and Reproducibility Guidelines
Table 1 : Key Parameters for this compound Studies Based on Analogous Saponin Research
Handling Contradictory Data
- Step 1 : Replicate the original study’s conditions (e.g., cell density, incubation time) to rule out technical variability .
- Step 2 : Perform meta-analysis of published data to identify trends (e.g., dose-dependent vs. off-target effects at higher concentrations) .
- Step 3 : Use multi-omics approaches (proteomics, metabolomics) to uncover context-dependent mechanisms .
Ethical and Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
